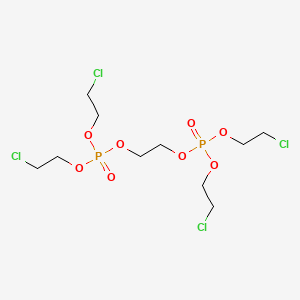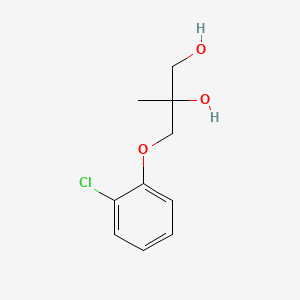
Dipropyldiazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dipropyldiazene can be synthesized through the reaction of propylamine with nitrous acid. The reaction typically involves the following steps:
Formation of Nitrous Acid: Sodium nitrite is reacted with hydrochloric acid to produce nitrous acid.
Reaction with Propylamine: The nitrous acid is then reacted with propylamine to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same principles as the laboratory synthesis, scaled up to meet industrial demands. This may include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Dipropyldiazene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen oxides.
Reduction: Reduction reactions can convert this compound into amines.
Substitution: It can participate in substitution reactions where one of the propyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Nitrogen oxides and other nitrogen-containing compounds.
Reduction: Propylamines.
Substitution: Compounds with different functional groups replacing the propyl group.
Aplicaciones Científicas De Investigación
Dipropyldiazene has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: While not widely used in medicine, its derivatives may have potential therapeutic applications.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which dipropyldiazene exerts its effects involves its ability to participate in various chemical reactions due to the presence of the nitrogen-nitrogen double bond. This bond can undergo cleavage and formation, allowing the compound to act as a versatile intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Azobispropane: Another member of the diazene family with similar chemical properties.
Diphenyldiazene: A related compound with phenyl groups instead of propyl groups.
Uniqueness: Dipropyldiazene is unique due to its specific structure and reactivity. The presence of propyl groups provides distinct chemical properties compared to other diazenes, making it suitable for specific applications in synthesis and research.
Propiedades
Número CAS |
821-67-0 |
|---|---|
Fórmula molecular |
C6H14N2 |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
dipropyldiazene |
InChI |
InChI=1S/C6H14N2/c1-3-5-7-8-6-4-2/h3-6H2,1-2H3 |
Clave InChI |
LQCYZZANGSLXDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCN=NCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isopropyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13800770.png)
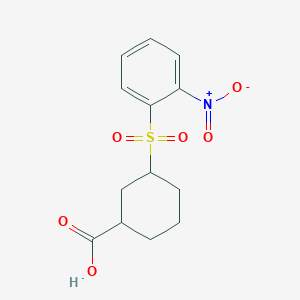



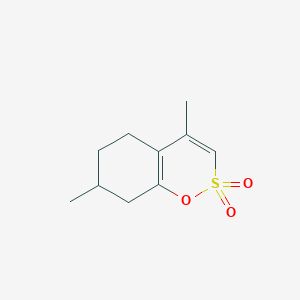

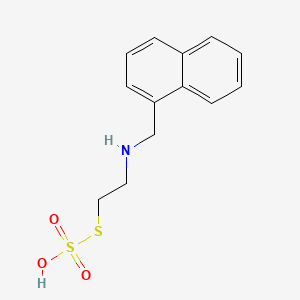
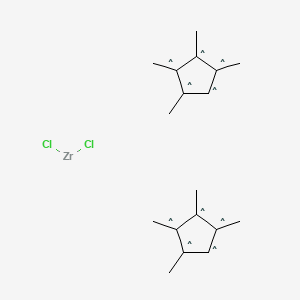
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)

